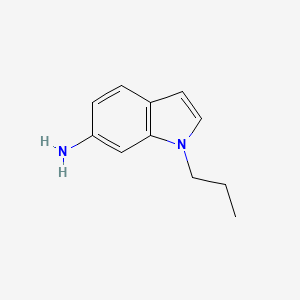

1-propyl-1H-indol-6-amine

Description

Significance of Indole (B1671886) Scaffold in Drug Discovery and Development

The indole ring system, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry. chemsrc.comwikipedia.org This distinction arises from its presence in a vast array of naturally occurring and synthetic molecules that exhibit a wide spectrum of biological activities. wikipedia.org The unique structure of indole allows it to mimic protein structures and bind to multiple receptors and enzymes with high affinity. wikipedia.org

The versatility of the indole nucleus has led to its incorporation into numerous FDA-approved drugs and clinical candidates targeting a wide range of diseases. These include applications in cancer treatment, management of infectious diseases, anti-inflammatory therapies, and treatments for metabolic and neurodegenerative disorders. researchgate.net The structural flexibility of the indole scaffold allows for the introduction of various substituents, which can significantly modulate the compound's pharmacological profile. researchgate.net This adaptability makes it an invaluable tool for medicinal chemists in the design and development of novel therapeutic agents.

Overview of Alkyl-Substituted Indole Amines in Research

Within the broad class of indole derivatives, alkyl-substituted indole amines represent a significant area of investigation. The introduction of alkyl groups can influence the lipophilicity, metabolic stability, and receptor-binding affinity of the parent indole amine. The position of both the alkyl and amine substituents on the indole ring can lead to a diverse array of pharmacological effects.

For instance, research into various N-alkylated indole amines has been conducted to explore their potential therapeutic applications. A study on amide conjugates of ketoprofen (B1673614) and indole for the inhibition of the Hedgehog pathway involved the synthesis of N-propyl-1H-indol-6-amine. nih.gov This highlights the interest in how different alkyl substitutions on the indole amine core can modulate biological activity. Similarly, other research has explored the synthesis and biological activities of various indole-substituted compounds for potential anticancer, antioxidant, and antimicrobial applications. researchgate.net

Research Objectives and Scope for 1-propyl-1H-indol-6-amine

The specific compound, 1-propyl-1H-indol-6-amine , is characterized by a propyl group attached to the nitrogen of the indole ring (position 1) and an amine group at position 6. While the broader class of indole amines is extensively studied, detailed research findings and specific biological activity data for 1-propyl-1H-indol-6-amine are not widely available in the public domain.

The primary research objective for a compound like 1-propyl-1H-indol-6-amine would be to synthesize and characterize it, followed by screening for a variety of biological activities. Given the known pharmacological profiles of related indole derivatives, this would likely include, but not be limited to, evaluation for anticancer, antimicrobial, and neuropharmacological effects. The specific substitution pattern of a propyl group at the N-1 position and an amine at the C-6 position offers a unique chemical entity for which the structure-activity relationship is yet to be fully elucidated.

Due to the limited specific data on 1-propyl-1H-indol-6-amine , a plausible synthetic route can be inferred from the synthesis of its constitutional isomer, N-propyl-1H-indol-6-amine. In a reported synthesis, N-propyl-1H-indol-6-amine was prepared from 1H-indol-6-amine and 1-bromopropane (B46711) in a 55% yield. nih.gov This suggests that a potential synthesis for 1-propyl-1H-indol-6-amine could involve the N-alkylation of 6-aminoindole.

Further research would be necessary to determine the specific biological targets and therapeutic potential of 1-propyl-1H-indol-6-amine . Such studies would contribute to a more comprehensive understanding of the structure-activity relationships within the diverse family of alkyl-substituted indole amines.

Structure

3D Structure

Propriétés

IUPAC Name |

1-propylindol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-6-13-7-5-9-3-4-10(12)8-11(9)13/h3-5,7-8H,2,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIYXXZXJRDGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 Propyl 1h Indol 6 Amine

Established Synthetic Pathways for 1-propyl-1H-indol-6-amine

The creation of 1-propyl-1H-indol-6-amine can be achieved through direct and established chemical reactions.

A direct and reported method for the synthesis of 1-propyl-1H-indol-6-amine involves the N-alkylation of 1H-indol-6-amine using 1-bromopropane (B46711). This reaction specifically targets the nitrogen atom of the indole (B1671886) ring, attaching the propyl group to create the desired product. One documented synthesis reported a yield of 55% for this transformation. nih.gov

Table 1: Synthesis of 1-propyl-1H-indol-6-amine

| Reactant 1 | Reactant 2 | Product | Reported Yield |

| 1H-indol-6-amine | 1-bromopropane | 1-propyl-1H-indol-6-amine | 55% nih.gov |

Beyond direct alkylation, the indole core itself can be constructed through various synthetic pathways, which could be adapted for the synthesis of 1-propyl-1H-indol-6-amine precursors. Many modern methods focus on efficiency and the use of readily available starting materials. rsc.orgacs.org

One innovative, two-step reaction sequence assembles the indole core from inexpensive anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org This process involves an initial Ugi multicomponent reaction followed by an acid-induced cyclization, notable for proceeding under mild conditions in ethanol (B145695) without a metal catalyst. rsc.org The Fischer indole synthesis is another classic and widely used method. A modern variation of this involves a one-pot, three-component sequence using microwave promotion to combine a phenylhydrazine, a ketone (like butanone), and an aryl halide, leading to N-arylated indoles. rsc.org

Multicomponent reactions (MCRs) have become a powerful tool for creating diverse libraries of drug-like heterocyclic compounds, including indole derivatives. arkat-usa.orgnih.gov These reactions, where three or more reactants combine in a single step, offer high selectivity and yield with minimal synthetic steps. nih.govacs.org

Advanced Synthetic Strategies for 1-propyl-1H-indol-6-amine Analogues

Creating analogues of 1-propyl-1H-indol-6-amine requires advanced synthetic strategies that allow for precise modification of the indole nucleus. These methods include regioselective functionalization, varied N-alkylation and arylation techniques, and complex multi-component reactions.

The functionalization of the indole ring at specific positions is a significant challenge due to the varying reactivity of the different C-H bonds. nih.gov While the C2 and C3 positions of the pyrrole (B145914) moiety are typically more reactive, methods have been developed to target the C4, C5, C6, and C7 positions on the benzene (B151609) portion of the ring. nih.gov

Achieving regioselectivity often relies on the use of directing groups, which guide the reaction to a specific carbon atom. nih.govbeilstein-journals.org For instance, a pivaloyl-directing group at the C3 position can facilitate palladium-catalyzed C4-arylation. nih.gov Similarly, the N-(2-pyridyl)sulfonyl group can direct palladium-catalyzed alkenylation to the C2 position. beilstein-journals.org

Recent advancements include:

A rhodium-catalyzed method for direct C-H functionalization at the C4 position of unprotected indoles. acs.org

A palladium-catalyzed C4 arylation using glycine (B1666218) as a transient directing group. nih.gov

Boron trifluoride etherate (BF₃·Et₂O) has been used to catalyze regioselective C-H insertion reactions, leading to C3-functionalized indoles. rsc.org

Table 2: Examples of Regioselective Functionalization of the Indole Nucleus

| Target Position | Catalyst/Reagent | Directing Group (if any) | Type of Functionalization |

| C4 | Rhodium Catalyst | None (on unprotected indole) | C-H Functionalization acs.org |

| C4 | Pd(OAc)₂ | Glycine (transient) | Arylation nih.gov |

| C2 | PdCl₂(MeCN)₂ | N-(2-pyridyl)sulfonyl | Alkenylation beilstein-journals.org |

| C3 | BF₃·Et₂O | None | C-H Insertion rsc.org |

| C7 | - | Requires blocking of C2 and reduction/oxidation sequence | Arylation nih.gov |

Attaching various alkyl or aryl groups to the nitrogen of the indole scaffold is a key method for creating diverse analogues.

N-Alkylation: The N-alkylation of indoles can be challenging due to competing alkylation at the C3 position. organic-chemistry.org To overcome this, specific strategies have been developed. A dearomatization-rearomatization strategy enables the reductive cross-coupling of indoles with ketones in water. organic-chemistry.org Another approach is the dehydrogenative alkylation of indolines using alcohols as the alkylating agents, catalyzed by a manganese complex, which can selectively yield N-alkylated indoles depending on the solvent used. organic-chemistry.org The synthesis of N-propyl-1H-indol-6-amine from 1-bromopropane is a classic example of direct N-alkylation. nih.gov

N-Arylation: The synthesis of N-aryl indoles is commonly achieved through metal-catalyzed cross-coupling reactions. rsc.org Key methods include the Ullmann condensation, Buchwald-Hartwig amination, and Chan-Lam coupling, which often utilize copper or palladium catalysts. rsc.org Recent developments aim to make these processes more environmentally friendly by using benign solvents and developing C-H activation processes. rsc.org For example, a microwave-promoted, copper(I)-catalyzed N-arylation has been developed that uses an inexpensive catalyst (Cu₂O) in ethanol without the need for special ligands or an inert atmosphere. rsc.org

Multi-component reactions (MCRs) are highly efficient processes where three or more starting materials react in a single operation to form a product that contains portions of all the initial components. acs.org This approach is valued for minimizing reagents, solvents, cost, and time. acs.org

Several MCRs are used to synthesize functionalized indole derivatives:

Ugi Reaction: This versatile MCR, based on isocyanide reactivity, has been adapted for indole synthesis. arkat-usa.org An innovative two-step process uses an Ugi reaction followed by cyclization to produce the indole core from anilines and other simple precursors. rsc.org

Mannich Reaction: The condensation of an indole derivative, an aldehyde, and an amine (the Mannich reaction) can produce gramine (B1672134) derivatives, which are important intermediates for various indole alkaloids. arkat-usa.org

Sonogashira Cyclization: A one-pot, three-component reaction involving indoles, 2-iodo-N-phenylbenzamides, and a terminal alkyne, catalyzed by copper(I), can produce complex indol-3-yl substituted dihydroisoindolinones. nih.gov

These MCR strategies allow for the rapid assembly of complex, variety-oriented libraries of indole-based compounds. nih.govresearchgate.net

Derivatization at the Amine Functionality

The primary amine at the C6 position of the 1-propyl-1H-indol-6-amine scaffold is a key site for chemical derivatization. Its nucleophilic nature allows for a variety of transformations, leading to the synthesis of numerous analogues.

The synthesis of substituted amine analogues of 1-propyl-1H-indol-6-amine can be readily achieved through standard organic reactions such as acylation and alkylation.

Acylation involves the reaction of the primary amine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). This reaction converts the primary amine into a more complex amide derivative. The choice of the acylating agent allows for the introduction of a wide range of functional groups, from simple alkyl chains to more elaborate aromatic or heterocyclic moieties. For example, reacting 1-propyl-1H-indol-6-amine with acetyl chloride would yield the corresponding acetamide (B32628) derivative.

Alkylation of the amine can introduce further alkyl or substituted alkyl groups. For instance, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) is a common method for producing secondary or tertiary amine derivatives. Alternatively, direct alkylation can be performed using alkyl halides. Research has shown the synthesis of various N-alkylated 1H-indol-6-amines by reacting the parent aminoindole with different alkyl halides, such as 1-bromopropane or 2-bromoethylbenzene, to yield the corresponding secondary amines. nih.gov

| Reactant | Reaction Type | Product Name |

|---|---|---|

| Acetyl Chloride | Acylation | N-(1-propyl-1H-indol-6-yl)acetamide |

| Benzoyl Chloride | Acylation | N-(1-propyl-1H-indol-6-yl)benzamide |

| Propionaldehyde (followed by reduction) | Reductive Amination | N-propyl-(1-propyl-1H-indol-6-yl)amine |

A common synthetic route to achieve this involves a multi-step process starting from a 6-nitroindole (B147325) precursor. The synthesis generally proceeds as follows:

N-Alkylation : The commercially available 6-nitro-1H-indole is first N-alkylated by treating it with a suitable alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF). akademisains.gov.my This step introduces the desired substituent at the N1 position.

Nitro Group Reduction : The resulting N-substituted-6-nitroindole is then subjected to a reduction reaction to convert the nitro group at the C6 position into a primary amine. This transformation is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source, or by using chemical reducing agents like tin(II) chloride in an acidic medium. d-nb.info

This synthetic sequence provides a flexible method for producing a library of 1-substituted-1H-indol-6-amine analogues, where the N1-substituent can be systematically varied.

| N1-Substituent | N-Alkylation Reagent | Intermediate Product | Final Product |

|---|---|---|---|

| Ethyl | Ethyl Iodide | 1-ethyl-6-nitro-1H-indole | 1-ethyl-1H-indol-6-amine |

| Benzyl | Benzyl Bromide | 1-benzyl-6-nitro-1H-indole | 1-benzyl-1H-indol-6-amine |

| Isobutyl | 1-bromo-2-methylpropane | 1-isobutyl-6-nitro-1H-indole | 1-isobutyl-1H-indol-6-amine |

Advanced Analytical Characterization Techniques for Research on 1 Propyl 1h Indol 6 Amine

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-propyl-1H-indol-6-amine, providing detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the precise structure and connectivity of atoms within a molecule. For derivatives of 1-propyl-1H-indole, ¹H NMR spectra typically exhibit characteristic signals corresponding to the different protons in the molecule. vulcanchem.com

In the case of 1-propyl-1H-indol-6-amine, specific proton signals would be expected. The aromatic protons on the indole (B1671886) ring typically appear in the range of 6.5-7.5 ppm. vulcanchem.com The protons of the N-propyl group would also have distinct chemical shifts, with the methyl (CH₃) protons appearing further upfield (around 0.9-1.0 ppm) and the methylene (B1212753) (CH₂) protons at different positions depending on their proximity to the nitrogen atom. vulcanchem.com The amine (NH₂) protons at the 6-position would also produce a characteristic signal.

To definitively assign these proton signals and understand the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. uni-duesseldorf.de COSY spectra reveal which protons are coupled to each other, helping to trace the propyl chain and the relationships between adjacent protons on the indole ring. uni-duesseldorf.de HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbon atoms, which is crucial for confirming the attachment of the propyl group to the indole nitrogen and the position of the amine group on the benzene (B151609) ring portion of the indole nucleus. uni-duesseldorf.de

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. jmchemsci.com Each unique carbon atom in 1-propyl-1H-indol-6-amine would give a distinct signal, and the chemical shifts would be indicative of the carbon's local electronic environment (e.g., aromatic, aliphatic, attached to nitrogen).

| Proton Type | Typical ¹H NMR Chemical Shift Range (ppm) |

| Indole Aromatic Protons | 6.5 - 7.5 |

| N-propyl CH₂ (adjacent to N) | ~4.0 |

| N-propyl CH₂ (middle) | ~1.8 |

| N-propyl CH₃ | 0.9 - 1.0 |

| Amine (NH₂) Protons | Variable |

This table presents generalized, expected ¹H NMR chemical shift ranges for the proton types in 1-propyl-1H-indol-6-amine based on typical values for similar structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through analysis of its fragmentation patterns. scispace.comsquarespace.com For 1-propyl-1H-indol-6-amine, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, allowing for the confirmation of its elemental composition. uni-duesseldorf.de

When subjected to ionization in the mass spectrometer, the molecule will form a molecular ion ([M]+ or [M+H]+), the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound. For indole derivatives, a common fragmentation pattern involves the loss of the N-alkyl substituent. nih.gov In the case of 1-propyl-1H-indol-6-amine, a significant fragment would likely correspond to the loss of the propyl group, resulting in a prominent peak for the 1H-indol-6-amine cation. Further fragmentation of the indole ring itself can also provide structural confirmation.

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | C₁₁H₁₅N₂⁺ |

| [M-C₃H₇]⁺ | Loss of the propyl group | C₈H₈N₂⁺ |

This table illustrates the expected molecular ion and a key fragment ion for 1-propyl-1H-indol-6-amine in a mass spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. jmchemsci.com For 1-propyl-1H-indol-6-amine, the IR spectrum would display characteristic absorption bands that confirm the presence of the amine and the aromatic indole ring.

The N-H stretching vibrations of the primary amine group (NH₂) would typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic indole ring would be observed around 3000-3100 cm⁻¹, while the C-H stretches of the aliphatic propyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring would produce characteristic peaks in the 1450-1600 cm⁻¹ region. Finally, the C-N stretching vibrations would be found in the fingerprint region of the spectrum, typically between 1000 and 1350 cm⁻¹.

| Functional Group | Vibrational Mode | Typical IR Absorption Range (cm⁻¹) |

| Primary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1000 - 1350 |

This table summarizes the expected IR absorption frequencies for the key functional groups in 1-propyl-1H-indol-6-amine.

Chromatographic Methods for Purity and Isolation in Research

Chromatographic techniques are essential for separating 1-propyl-1H-indol-6-amine from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and purity assessment of non-volatile compounds like 1-propyl-1H-indol-6-amine. nih.gov In a research setting, an analytical HPLC method would be developed to determine the purity of a synthesized batch of the compound. acs.org

This involves selecting an appropriate stationary phase (e.g., a C18 reversed-phase column) and a mobile phase that provides good separation of the target compound from any impurities or starting materials. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. pensoft.net A detector, typically a UV-Vis detector set to a wavelength where the indole ring strongly absorbs, is used to monitor the column effluent. pensoft.net The purity of the sample is determined by integrating the area of the peak corresponding to 1-propyl-1H-indol-6-amine and comparing it to the total area of all peaks in the chromatogram.

For isolation purposes, preparative HPLC can be employed. This uses a larger column and higher flow rates to separate larger quantities of the compound. Fractions are collected as they elute from the column, and those containing the pure compound are combined.

| Parameter | Description |

| Stationary Phase | Typically a reversed-phase column, such as C18. |

| Mobile Phase | A mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol). |

| Detection | UV-Vis detector, set at a wavelength of maximum absorbance for the indole chromophore. |

| Output | A chromatogram showing peaks corresponding to the separated components. The area of the peak is proportional to the concentration of the component. |

This table outlines the typical parameters for an HPLC analysis of an indole-containing compound.

Structure Activity Relationship Sar Studies of 1 Propyl 1h Indol 6 Amine and Its Analogues

Impact of N-Substitution on Biological Activity

The substitution pattern on the nitrogen atoms—both on the indole (B1671886) ring (N-1) and the exocyclic amine (N-6)—plays a pivotal role in modulating the biological activity of these compounds. Studies on related complex analogues have shown that the N-1 position of the indole ring is amenable to substitution, with an N-propyl group often being a key feature in derivatives targeting cannabinoid and dopamine (B1211576) receptors. nih.govnih.gov

In a series of [(3-indolylmethylene)hydrazono]indolin-2-ones, the presence of an N-propyl substitution on the indole moiety was found to be advantageous for anti-proliferative activity. tandfonline.com For instance, the compound 3-(((1-Propyl-1H-indol-3-yl)methylene)hydrazono)indolin-2-one demonstrated notable cytotoxic effects. tandfonline.com

Furthermore, in complex hybrid molecules where the indole moiety is linked to other cyclic systems like piperazine (B1678402), N-substitution on the distal ring system is well-tolerated. Research indicates that the piperazine nitrogen in such constructs can accommodate various substituted indole rings, connected via linkers, without losing high affinity and selectivity for targets like the D3 dopamine receptor. nih.gov In some series of CB1 receptor allosteric modulators, replacing the indole NH with N-methyl derivatives led to a significant decrease in potency, suggesting the indole NH acts as a hydrogen bond donor essential for binding. mdpi.com

| Compound/Modification | Target/Activity | Observation | Reference |

| N-propyl indole moiety | Anti-proliferative | Advantageous for activity over substitution on an indolin-2-one group. | tandfonline.com |

| N-1 Methyl substitution | CB1 Receptor | Decreased potency compared to unsubstituted NH. | mdpi.com |

| N-substitution on linked piperazine | D3 Dopamine Receptor | Can accommodate various substituted indole rings while maintaining affinity. | nih.gov |

Role of Propyl Chain Modifications in Pharmacological Profile

The N-propyl group at the 1-position of the indole ring is a critical determinant of pharmacological activity. Its length, branching, and composition significantly influence how the molecule interacts with its biological target.

SAR studies on cannabimimetic indoles have consistently shown that the N-alkyl substituent length is a key factor. The choice of an N-propyl substituent, for example, was instrumental in developing JWH-015, a compound noted for its high selectivity for the CB2 receptor. nih.gov In another series of 1H-indole-2-carboxamides, the activity of dialkylamino analogs was sensitive to the length of the alkyl substituent; activity increased from methyl to ethyl and then decreased with a propyl group, highlighting an optimal chain length for receptor interaction. nih.gov Similarly, for certain Mannich base derivatives active against Plasmodium falciparum, the propyl and isopropyl alkyl derivatives were found to be the most active. acs.org

This demonstrates that while the propyl chain is often beneficial, even minor modifications—such as changing its length to ethyl or pentyl or introducing branching—can drastically alter the compound's potency and selectivity profile. nih.govnih.gov

| Modification | Compound Series | Impact on Activity | Reference |

| Propyl vs. Ethyl/Methyl | 1H-indole-2-carboxamides | Activity peaked with ethyl, then declined with propyl. | nih.gov |

| N-Propyl Substituent | Cannabimimetic indoles | Conferred high selectivity for the CB2 receptor in JWH-015. | nih.gov |

| Propyl/Isopropyl Alkyl Group | Antimalarial Mannich bases | Showed the highest activity against P. falciparum. | acs.org |

Significance of Indole Ring Substitutions on Target Interactions

Modifications to the indole ring itself, at positions other than N-1 and C-6, are fundamental for tuning target interactions. Substituents on the benzene (B151609) portion of the indole can directly influence binding affinity and selectivity.

For example, in a series of D3 dopamine receptor agonists, a 5-substituted indole derivative displayed the highest selectivity for the D3 receptor over the D2 receptor. nih.gov In a different class of compounds, 1H-indole-2-carboxamides acting as CB1 allosteric modulators, potency was enhanced by placing a chloro or fluoro group at the C5 position of the indole ring. nih.gov The most potent compound in this series featured a chloro group at C5, a diethylamino group on an attached phenyl ring, and a short alkyl group at the C3 position. nih.gov

The electronic properties of these substituents are critical. Electron-withdrawing groups, such as halogens on the naphthoyl moiety of certain cannabimimetic indoles, have been explored to provide additional insight into SAR. nih.gov These findings underscore that the electronic landscape and steric profile of the indole ring are key factors that can be fine-tuned through substitution to achieve a desired pharmacological effect. nih.govnih.gov

| Indole Ring Position | Substituent | Compound Series | Effect on Activity | Reference |

| 5-position | Various | D3 Dopamine Receptor Agonists | Highest D3 selectivity observed with a 5-substituted derivative. | nih.gov |

| 5-position | Chloro or Fluoro | CB1 Allosteric Modulators | Enhanced potency. | nih.gov |

| 3-position | Short alkyl groups | CB1 Allosteric Modulators | Enhanced potency. | nih.gov |

Positional Isomerism and Pharmacological Responses

Positional isomerism, which involves altering the position of functional groups on the indole scaffold, can lead to dramatic changes in pharmacological responses. The specific attachment point of the amine group and other substituents dictates the molecule's three-dimensional shape and its ability to fit into a receptor's binding pocket.

While direct SAR studies comparing the 6-amine position to other positions (e.g., 4-, 5-, or 7-amine) on the 1-propyl-1H-indole scaffold are not extensively detailed in the provided results, the principle is well-established in related structures. For example, the location of substituents on linked aromatic rings is critical. In a series of dopamine D3 receptor agonists, the position of a heterocyclic ring substituent was found to significantly affect affinity and selectivity. nih.gov

The differentiation of positional isomers is a significant challenge in analytical chemistry, as isomers often have identical molecular formulas and similar mass spectra, yet they can possess widely different biological activities. researchgate.netuva.nl This inherent difference in activity based on substituent position underscores the high degree of structural specificity required for molecular recognition at biological targets. For example, in a series of N-(4-pyridinyl)-1H-indol-1-amines, the precise arrangement of the indole and pyridine (B92270) rings was essential for its cholinomimetic properties. ebi.ac.uk

Scaffold Hopping and Bioisosteric Replacements in 1-propyl-1H-indol-6-amine Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel compounds with improved properties by replacing a core molecular structure or a functional group with a chemically different but functionally similar one. researchgate.netmdpi.com These techniques have been applied to derivatives of 1-propyl-1H-indol-6-amine to explore new chemical space and overcome limitations of the parent compound. nih.govresearchgate.net

Bioisosteric replacement of the indole ring has proven to be a successful strategy. In one study, replacing the indole moiety with an indazole or a benzo[b]thiophene ring in a series of dopamine receptor ligands resulted in derivatives with high affinity for both D2 and D3 receptors. nih.gov This demonstrates that other bicyclic aromatic systems can effectively mimic the indole scaffold's role in receptor binding.

Scaffold hopping can also involve more significant structural changes. This approach allows for the modification of known lead compounds to yield novel structures with potentially higher efficiency and better physicochemical properties. researchgate.net For example, research on HIV-1 entry inhibitors has involved the bioisosteric replacement of an aryl-pyrrole portion (itself a bioisostere of indole) with other systems to generate inhibitors with improved potency. nih.gov Such strategies are key to expanding intellectual property and developing next-generation therapeutic agents. cresset-group.com

| Original Scaffold/Group | Replacement Scaffold/Group | Target/Application | Outcome | Reference |

| Indole | Indazole, Benzo[b]thiophene | Dopamine D2/D3 Receptors | Maintained or improved high affinity. | nih.gov |

| Aryl-pyrrole | Indole | HIV-1 gp120 Inhibitors | Represents a viable alternative for chemical space exploration. | nih.gov |

Preclinical Pharmacological Investigations of 1 Propyl 1h Indol 6 Amine

In Vitro Biological Activities5.1.1. Receptor Binding and Modulation Studies5.1.1.1. Serotonin (B10506) Receptors (e.g., 5-HT2A, 5-HT2C)5.1.1.2. Dopamine (B1211576) Receptors (e.g., D2)5.1.1.3. Cannabinoid Receptors (e.g., CB1, CB2)

Enzyme Inhibition and Modulation Assays5.1.2.1. Acetylcholinesterase and Butyrylcholinesterase

No binding affinity data (such as Ki or IC50 values) for serotonin, dopamine, or cannabinoid receptors, nor any enzyme inhibition data for acetylcholinesterase and butyrylcholinesterase, could be located for 1-propyl-1H-indol-6-amine. This information is essential for generating the scientifically accurate article as outlined.

Research on related but structurally distinct indole (B1671886) derivatives exists, but per the instructions to focus solely on 1-propyl-1H-indol-6-amine, that information has been excluded. The pharmacological profile for this specific compound does not appear to be documented in the searched scientific databases and publications.

Prolyl Oligopeptidase (PREP)

Prolyl oligopeptidase (PREP) is a serine protease that has been implicated in various physiological and pathological processes, making it a target of interest in drug discovery. While various heterocyclic compounds, including some indole derivatives, have been investigated as ligands or inhibitors of PREP, a thorough review of scientific literature and preclinical data reveals no specific studies investigating the inhibitory or modulatory activity of 1-propyl-1H-indol-6-amine on this enzyme. Consequently, there is no available data, such as IC50 values, to report on its interaction with Prolyl Oligopeptidase.

Kinase Inhibition (e.g., ROR1, EGFR)

Kinases such as the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) and the Epidermal Growth Factor Receptor (EGFR) are crucial targets in oncology research due to their role in cell proliferation and survival. The indole nucleus is a common scaffold in the design of kinase inhibitors. However, specific preclinical investigations into the inhibitory effects of 1-propyl-1H-indol-6-amine against ROR1, EGFR, or other kinases have not been reported in the available scientific literature. Therefore, no data on its kinase inhibition profile, including IC50 values, is currently available.

Cell-Based Functional Assays

Antiproliferative Activity in Cancer Cell Lines

The evaluation of a compound's ability to inhibit the growth of cancer cells is a fundamental step in preclinical oncology research. Numerous indole derivatives have demonstrated significant antiproliferative effects across a range of human cancer cell lines. Despite the broad interest in this class of compounds, specific studies detailing the antiproliferative activity of 1-propyl-1H-indol-6-amine have not been identified. As such, there is no data available on its potency or efficacy in any cancer cell line.

Table 1: Antiproliferative Activity of 1-propyl-1H-indol-6-amine in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|

Antimicrobial Activity in Cell Cultures

The search for novel antimicrobial agents is a critical area of pharmaceutical research. Indole-containing molecules have been noted for their potential antibacterial and antifungal properties. However, a review of the literature indicates a lack of specific studies focused on the antimicrobial activity of 1-propyl-1H-indol-6-amine. There are no reported Minimum Inhibitory Concentration (MIC) or other quantitative measures of its activity against bacterial or fungal pathogens in cell culture models.

Table 2: Antimicrobial Activity of 1-propyl-1H-indol-6-amine

| Organism | Strain | MIC (µg/mL) |

|---|

Antiviral Activity in Cell Cultures

The antiviral potential of novel chemical entities is assessed through cell-based assays that measure the inhibition of viral replication. While some complex indole derivatives have been explored for their activity against various viruses, there is currently no published research on the antiviral properties of 1-propyl-1H-indol-6-amine. Therefore, no data, such as EC50 values against specific viruses, can be provided.

Table 3: Antiviral Activity of 1-propyl-1H-indol-6-amine

| Virus | Cell Line | EC50 (µM) |

|---|

Anti-inflammatory Pathways Modulation (e.g., NF-κB, COX-2)

The modulation of inflammatory pathways, such as those involving Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2), is a key strategy for the development of anti-inflammatory drugs. The indole scaffold is present in several compounds with anti-inflammatory activity. Nevertheless, specific preclinical data on the ability of 1-propyl-1H-indol-6-amine to modulate the NF-κB or COX-2 pathways is not available in the current body of scientific literature. No studies reporting on its effects on these or other anti-inflammatory targets have been found.

Mechanistic Investigations of Pharmacological Action

No publicly available studies were identified that have characterized the mechanism of action for 1-propyl-1H-indol-6-amine.

Ligand-Target Interaction Profiling

There are no published data detailing the binding profile of 1-propyl-1H-indol-6-amine against a panel of biological targets. Information regarding its affinity, selectivity, and specific molecular interactions with receptors, enzymes, or ion channels is currently not available in the scientific literature.

Downstream Signaling Pathway Analysis

Investigations into the downstream cellular effects and signaling cascades modulated by 1-propyl-1H-indol-6-amine have not been reported. Consequently, there is no information on its potential impact on key signaling pathways implicated in disease.

Molecular Mechanism of Enzyme Inhibition

There is no evidence in the current body of scientific literature to suggest that 1-propyl-1H-indol-6-amine has been evaluated as an enzyme inhibitor. Therefore, details regarding its mechanism of inhibition, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor against any specific enzyme, are unknown.

In Vivo Preclinical Efficacy Studies (Animal Models)

No in vivo studies in animal models have been published for 1-propyl-1H-indol-6-amine.

Efficacy in Neurodegenerative Disease Models

There are no reports of 1-propyl-1H-indol-6-amine being tested in animal models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, or amyotrophic lateral sclerosis.

Antitumor Activity in Xenograft Models

The potential antitumor effects of 1-propyl-1H-indol-6-amine have not been documented in any published preclinical studies using xenograft models.

Antimicrobial Efficacy in Infectious Disease Models

Extensive searches of scientific literature and preclinical research databases did not yield specific data regarding the antimicrobial efficacy of 1-propyl-1H-indol-6-amine in infectious disease models. No studies were identified that evaluated the in vivo or in vitro activity of this specific compound against bacterial, fungal, viral, or parasitic pathogens.

Pharmacokinetic Studies in Animal Models (Absorption, Distribution, Metabolism, Excretion)

Similarly, a comprehensive review of available pharmacokinetic data found no published studies detailing the absorption, distribution, metabolism, and excretion (ADME) of 1-propyl-1H-indol-6-amine in any animal models. Consequently, information regarding its bioavailability, tissue distribution, metabolic pathways, and routes of elimination is not available in the public domain.

Computational and Theoretical Chemistry Studies of 1 Propyl 1h Indol 6 Amine

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding how a ligand, such as 1-propyl-1H-indol-6-amine, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of a receptor and evaluating the interaction energy.

Studies on various indole (B1671886) derivatives have utilized molecular docking to explore their binding modes with numerous targets. nih.govnih.govjocpr.com For instance, indole-based compounds have been docked against enzymes like DNA gyrase and protein kinases, as well as receptors like dopamine (B1211576) and serotonin (B10506) receptors, to predict their inhibitory potential. nih.gov

In a typical docking simulation for 1-propyl-1H-indol-6-amine, the 3D structure of the compound would be optimized and then placed into the active site of a target receptor. The docking software calculates the binding affinity, usually expressed in kcal/mol, which indicates the stability of the ligand-receptor complex. The simulation also reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the receptor's active site. mdpi.com This information is fundamental for rationalizing structure-activity relationships and designing more potent analogs.

Below is an illustrative table of the type of data generated from a molecular docking study.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Dopamine D2 Receptor | -8.5 | Asp114, Phe198, Trp386 | Ionic, Hydrophobic |

| Serotonin Transporter (SERT) | -9.2 | Asp98, Tyr176, Phe335 | H-Bond, π-π Stacking |

| Indoleamine 2,3-Dioxygenase (IDO1) | -7.9 | Ser167, Arg231, Cys129 | H-Bond, Hydrophobic |

Note: The data in this table is illustrative and represents the type of results obtained from molecular docking simulations, based on studies of similar indole derivatives. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic assessment of the ligand-receptor complex. nih.gov While docking provides a static snapshot of the binding pose, MD simulations track the movements and interactions of the ligand and protein over time, offering insights into the conformational stability of the complex. nih.govmdpi.com

For the 1-propyl-1H-indol-6-amine-receptor complex identified through docking, an MD simulation would be run for a specific duration (e.g., nanoseconds) in a simulated physiological environment. The simulation calculates the forces between atoms and their subsequent movements, generating a trajectory of the complex's dynamics. Key parameters analyzed from the trajectory include:

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Binding Free Energy: More rigorous calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be performed on the MD trajectory to provide a more accurate estimation of the binding affinity. mdpi.com

These simulations are critical for confirming that the binding pose predicted by docking is stable and for understanding how the ligand and receptor adapt to each other, which is essential for designing high-affinity molecules. espublisher.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule like 1-propyl-1H-indol-6-amine. mdpi.commdpi.com These methods provide a detailed understanding of the electron distribution and energy levels, which govern the molecule's reactivity and ability to participate in intermolecular interactions. rsc.orgacs.org

Key properties derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's electronic stability. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting sites of hydrogen bonding and other electrostatic interactions. mdpi.com

Atomic Charges and Bond Orders: These calculations reveal how charge is distributed across the molecule and the strength of its chemical bonds.

For 1-propyl-1H-indol-6-amine, DFT calculations can elucidate how the propyl and amine substituents affect the electronic properties of the indole ring system, influencing its interaction with biological targets. chemrxiv.org Studies on substituted indoles have shown that such calculations can successfully predict properties like redox potentials and the stability of different conformations. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds including 1-propyl-1H-indol-6-amine, a QSAR model can predict the biological activity of new, untested derivatives.

The development of a QSAR model involves several steps:

Data Set Collection: A series of structurally related indole derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. eurjchem.com

Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to create a mathematical equation that correlates the descriptors with the observed biological activity. eurjchem.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

Once a robust QSAR model is developed for a particular biological target, it can be used to predict the activity of 1-propyl-1H-indol-6-amine and guide the design of new derivatives with potentially improved potency. mdpi.com

In Silico ADMET Prediction (excluding clinical outcomes)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. ljmu.ac.uk In silico ADMET prediction tools offer a rapid and cost-effective way to assess these properties early in the drug discovery process. alliedacademies.orgnih.gov

For 1-propyl-1H-indol-6-amine, various computational models can predict key pharmacokinetic parameters. These predictions are based on the molecule's structure and physicochemical properties. Studies on related compounds often utilize web-based platforms like SwissADME and ADMETlab to estimate these properties. nih.govmdpi.com

An illustrative ADMET profile for a compound like 1-propyl-1H-indol-6-amine is presented below.

| Property | Parameter | Predicted Value/Classification | Significance |

| Absorption | Human Intestinal Absorption (HIA) | High | Good potential for oral absorption |

| Caco-2 Permeability | High | Indicates good intestinal permeability | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | Potential to act on central nervous system targets |

| Plasma Protein Binding (PPB) | >90% | High binding may affect free drug concentration | |

| Metabolism | CYP450 2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| CYP450 3A4 Inhibitor | No | Low risk of drug-drug interactions via this enzyme | |

| Toxicity | AMES Mutagenicity | Non-mutagen | Low risk of being a mutagen |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Note: This table contains example data and does not represent experimentally validated results for 1-propyl-1H-indol-6-amine. It illustrates the types of predictions made by in silico ADMET tools. alliedacademies.orgmdpi.com

Potential Therapeutic Applications and Future Research Directions Preclinical Perspective

Prospects in Neuropharmacology (Preclinical)

The indole (B1671886) nucleus is a well-established pharmacophore in neuropharmacology, forming the backbone of many neurotransmitters and psychoactive compounds. Derivatives of indole have shown significant potential in the management of various neurological and psychiatric disorders. For instance, certain O6-aminoalkyl-hispidol analogs are being investigated as multifunctional monoamine oxidase-B (MAO-B) inhibitors for neurodegenerative diseases mdpi.com. The structural similarity of 1-propyl-1H-indol-6-amine to these compounds suggests it could be a candidate for similar applications.

Future preclinical studies could focus on evaluating the binding affinity and inhibitory activity of 1-propyl-1H-indol-6-amine against key neurological targets such as monoamine oxidases, serotonin (B10506) receptors, and dopamine (B1211576) transporters. The propyl group at the N1 position and the amine at the C6 position could be systematically modified to optimize potency and selectivity. For example, novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives have been synthesized and shown to act as dopamine/serotonin receptor agonists, indicating the potential for N-propyl substituted heterocyclic amines in this field researchgate.net.

Table 1: Examples of Neuropharmacological Activity of Related Indole Derivatives (Preclinical)

| Compound Class | Target | Potential Application | Reference |

| O6-Aminoalkyl-hispidol analogs | Monoamine Oxidase-B (MAO-B) | Neurodegenerative Diseases | mdpi.com |

| 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines | Dopamine/Serotonin Receptors | Neurological Disorders | researchgate.net |

Anti-Cancer Research Avenues (Preclinical)

The indole and indazole scaffolds are prominent in the design of novel anti-cancer agents due to their ability to interact with various biological targets implicated in cancer progression. Numerous derivatives have demonstrated potent anti-proliferative and cytotoxic effects in preclinical models. For example, certain 1H-indazole-6-amine derivatives have shown significant anti-cancer activity researchgate.net. Specifically, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine exhibited potent anti-proliferative activity in human colorectal cancer cells researchgate.net.

Similarly, novel 1,3-dimethyl-6-amino-1H-indazole derivatives have been designed as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune evasion nih.gov. The structural resemblance of 1-propyl-1H-indol-6-amine to these active compounds suggests its potential as a scaffold for the development of new anti-cancer agents. Preclinical investigations could explore its activity against a panel of cancer cell lines and its ability to modulate key cancer-related pathways.

Furthermore, a series of N-heterocyclic indolyl glyoxylamides have been synthesized and shown to possess orally active anticancer activities in both in vitro and in vivo models acs.org. Another study on 1H-indazole-3-amine derivatives identified a compound with a promising inhibitory effect against chronic myeloid leukemia cells nih.gov. These findings underscore the potential of amino-indole and amino-indazole structures in oncology research.

Table 2: Preclinical Anti-Cancer Activity of Structurally Related Compounds

| Compound | Cancer Cell Line | Observed Effect | Reference |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Human colorectal cancer (HCT116) | Potent anti-proliferative activity | researchgate.net |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Hypopharyngeal carcinoma (FaDu) | IDO1 suppression, apoptosis induction | nih.gov |

| 1-methyl-1H-indole-pyrazoline hybrids | Various human cancer cell lines | Tubulin polymerization inhibition | nih.gov |

| Imidazole-pyridine hybrids | Lung and colon adenocarcinoma cell lines | Anti-proliferative activity | cnr.it |

Antimicrobial and Antiviral Strategies (Preclinical)

The indole moiety is a recognized "privileged scaffold" in medicinal chemistry, with many of its derivatives exhibiting broad-spectrum antimicrobial and antiviral activities. The unique electronic properties of the indole ring system allow for diverse interactions with biological targets in pathogens.

In the realm of antibacterial research, various N-substituted indole derivatives have been synthesized and evaluated for their antimicrobial activities semanticscholar.orgresearchgate.net. For instance, indole derivatives containing amino-guanidinium moieties have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria nih.gov. The presence of the 6-amino group in 1-propyl-1H-indol-6-amine could be a key feature for potential antibacterial action.

From an antiviral perspective, indole-containing compounds have been a focus of drug discovery efforts for many years nih.govnih.gov. They have been shown to inhibit various stages of the viral life cycle. For example, certain indole derivatives have been investigated as inhibitors of viral entry, reverse transcriptase, and protease nih.gov. The N-propyl substituent in 1-propyl-1H-indol-6-amine could be explored for its influence on antiviral potency, as modifications at the N1 position of the indole ring have been shown to significantly impact activity researchgate.net. The development of novel synthetic indole derivatives continues to be a promising strategy against various viral infections researchgate.net.

Table 3: Preclinical Antimicrobial and Antiviral Activity of Indole Derivatives

| Compound Class | Pathogen(s) | Mechanism/Effect | Reference |

| Aminoguanidine-indole derivatives | Gram-positive and Gram-negative bacteria | Antibacterial activity | nih.gov |

| N-substituted indole derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | Antimicrobial activity | researchgate.net |

| Various indole derivatives | HIV, Influenza, Hepatitis C | Inhibition of viral enzymes and entry | nih.govnih.gov |

| N-substituted indophenazine derivatives | Herpes Simplex Virus (HSV) | Antiviral activity | mdpi.com |

Development of Novel Chemical Probes and Research Tools

The indole scaffold is not only valuable for therapeutic applications but also for the development of chemical probes and research tools to investigate biological processes. The inherent fluorescence of some indole derivatives and the possibility of functionalization at various positions make them attractive for creating molecular probes.

The 6-amino group of 1-propyl-1H-indol-6-amine provides a convenient handle for conjugation with fluorophores, affinity tags, or reactive groups. This could enable the development of probes for target identification and validation studies. For example, indole-based structures can be incorporated into organocatalysts, highlighting their utility in synthetic chemistry research mdpi.com.

Furthermore, the synthesis of indole-functionalized amines can be achieved through methods like the aza-Friedel-Crafts reaction, allowing for the creation of a diverse library of compounds for screening as potential research tools researchgate.net. The development of such tools based on the 1-propyl-1H-indol-6-amine scaffold could facilitate the study of various biological pathways.

Future Research Directions in 1-propyl-1H-indol-6-amine Chemistry and Biology

The preclinical potential of 1-propyl-1H-indol-6-amine is largely unexplored, presenting a fertile ground for future research. Key directions for investigation include:

Synthesis of Analog Libraries: A systematic structure-activity relationship (SAR) study is crucial. This would involve synthesizing a library of analogs with variations at the 1-propyl group (e.g., altering chain length, introducing branching or unsaturation) and modifications of the 6-amino group (e.g., acylation, alkylation, incorporation into heterocyclic systems). The synthesis of such derivatives can be guided by established copper-catalyzed radical cross-coupling reactions of unactivated alkyl halides with indoles acs.org.

Broad Biological Screening: The synthesized library should be screened against a wide range of biological targets to identify potential therapeutic areas. This could include assays for neuropharmacological targets, cancer cell line proliferation, and antimicrobial/antiviral activity.

Mechanism of Action Studies: For any identified "hit" compounds, detailed mechanistic studies will be necessary to understand how they exert their biological effects. This could involve identifying the specific molecular targets and pathways they modulate.

Development of Structure-Property Relationships: Computational modeling and quantitative structure-activity relationship (QSAR) studies could be employed to guide the design of more potent and selective analogs.

Exploration of Agrochemical Potential: Given the broad biological activity of indole derivatives, the potential of 1-propyl-1H-indol-6-amine and its analogs in agriculture, for example as pesticides or plant growth regulators, could also be an interesting avenue for future research. Indole and its derivatives have been identified as key odorants from livestock farms, suggesting their interaction with biological systems extends beyond medicinal applications mdpi.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-propyl-1H-indol-6-amine, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves alkylation of indole derivatives at the 1-position using propyl halides or Mitsunobu reactions. Optimization parameters include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts like NaH or Pd-based systems. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical to isolate the amine product. Characterization by -NMR (e.g., δ 7.2–6.8 ppm for indole protons) and LC-MS (m/z ~189 [M+H]) ensures purity .

Q. How can researchers validate the structural integrity of 1-propyl-1H-indol-6-amine using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Spectroscopy : - and -NMR to confirm substitution patterns (e.g., propyl chain integration at δ 0.9–1.7 ppm). IR spectroscopy for N-H stretching (~3400 cm) and aromatic C=C bonds.

- Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHN) .

Q. What solubility and stability profiles should be considered for 1-propyl-1H-indol-6-amine in experimental settings?

- Methodological Answer :

- Solubility : Test in polar (water, methanol) and non-polar solvents (DCM, chloroform). Amines often require acidic buffers (pH <7) for aqueous solubility.

- Stability : Conduct accelerated degradation studies under light, heat (40–60°C), and varying pH. Monitor via TLC or HPLC for decomposition products (e.g., oxidation at the indole ring) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the structural optimization of 1-propyl-1H-indol-6-amine for target-specific applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity.

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors). Validate with experimental IC values from radioligand binding assays .

Q. What strategies resolve contradictions in reported biological activity data for 1-propyl-1H-indol-6-amine derivatives?

- Methodological Answer :

- Data Triangulation : Compare assays (e.g., in vitro vs. in vivo models) and control for variables like cell line specificity or metabolic stability.

- Meta-Analysis : Use platforms like PubChem to aggregate bioactivity data and identify outliers. Replicate conflicting studies under standardized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.